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5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Quorum sensing inhibitor Scaffold hopping Structure-activity relationship

5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a synthetic heterocyclic small molecule (molecular formula C10H10BrN3O2S2; molecular weight 348.2 g/mol) that combines a 5-bromothiophene-2-sulfonyl group with a partially saturated pyrazolo[1,5-a]pyrazine core. The compound is cataloged as PubChem CID 121018719 and is primarily utilized as a research tool and synthetic intermediate in medicinal chemistry programs targeting quorum sensing inhibition, kinase modulation, and antimicrobial discovery.

Molecular Formula C10H10BrN3O2S2
Molecular Weight 348.23
CAS No. 2034265-58-0
Cat. No. B2499410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS2034265-58-0
Molecular FormulaC10H10BrN3O2S2
Molecular Weight348.23
Structural Identifiers
SMILESC1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=C(S3)Br
InChIInChI=1S/C10H10BrN3O2S2/c11-9-1-2-10(17-9)18(15,16)13-5-6-14-8(7-13)3-4-12-14/h1-4H,5-7H2
InChIKeyJKCVURLVXHKJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034265-58-0)?


5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a synthetic heterocyclic small molecule (molecular formula C10H10BrN3O2S2; molecular weight 348.2 g/mol) that combines a 5-bromothiophene-2-sulfonyl group with a partially saturated pyrazolo[1,5-a]pyrazine core [1]. The compound is cataloged as PubChem CID 121018719 and is primarily utilized as a research tool and synthetic intermediate in medicinal chemistry programs targeting quorum sensing inhibition, kinase modulation, and antimicrobial discovery [1][2]. Its structural architecture embeds two independently validated pharmacophoric elements: a bromothiophene-sulfonyl moiety found in the known quorum sensing inhibitor QStatin, and a tetrahydropyrazolo[1,5-a]pyrazine scaffold that serves as a privileged core in Janus kinase (JAK) and RET kinase inhibitor patents [2].

1
Workflow Quorum sensing inhibitor discovery and kinase panel screening
2
Selection logic Retains bromothiophene-sulfonyl pharmacophore with bicyclic core exit vector
3
Use context Synthetic intermediate; Br handle enables late-stage diversification

Why Generic Substitution Fails for 5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine


Simple substitution with compounds sharing only the bromothiophene-sulfonyl motif (e.g., QStatin's 1H-pyrazole core) or only the tetrahydropyrazolo[1,5-a]pyrazine scaffold (e.g., methanesulfonyl or imidazole-sulfonyl analogs) is not scientifically equivalent. The 5-position sulfonamide geometry of the tetrahydropyrazolo[1,5-a]pyrazine core presents a distinct vector and conformational ensemble compared to the 1-position sulfonyl substitution on a simple pyrazole ring [1][2]. This spatial difference alters the exit vector of the bromothiophene group, directly impacting target binding pocket complementarity—a critical parameter in structure-activity relationship (SAR) campaigns [1]. Furthermore, the unreduced pyrazole ring within the bicyclic core provides a unique hydrogen bond acceptor profile (5 total H-bond acceptors) and a computed XLogP3-AA of 1.7, which differs markedly from both simpler pyrazole analogs and more lipophilic cyclopropyl-substituted derivatives, affecting solubility, permeability, and off-target promiscuity profiles [1].

Target compound Bicyclic pyrazolo[1,5-a]pyrazine 5-sulfonamide
Potential substitute QStatin (1H-pyrazole 1-sulfonamide) or simple sulfonyl analogs
Distinct sulfonamide position and exit vector alter binding pocket complementarity; monocyclic pyrazole lacks fused pyrazine H-bond acceptors, which may shift target engagement profile.
Target compound Unsubstituted at pyrazolo 2-position
Potential substitute 2-Cyclopropyl analog (CAS 2034294-49-8)
Cyclopropyl group increases steric demand and lipophilicity; absence in target yields lower MW and different permeability profile, which may influence kinase selectivity screening outcomes.
Target compound Bromothiophene-2-sulfonyl substituent
Potential substitute Methanesulfonyl or imidazole-sulfonyl analogs
Bromine atom enables halogen bonding and Suzuki cross-coupling; non-halogenated analogs lack both pharmacophoric and synthetic diversification potential, limiting SAR exploration.

Quantitative Differentiation Evidence for 5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Against Key Analogs


Core Scaffold Geometry: Bicyclic Pyrazolo[1,5-a]pyrazine vs. Monocyclic Pyrazole in QStatin Determines Sulfonamide Exit Vector

The target compound embeds the bromothiophene-2-sulfonyl group on the 5-position of a tetrahydropyrazolo[1,5-a]pyrazine bicyclic core, whereas QStatin (1-[(5-bromothiophen-2-yl)sulfonyl]-1H-pyrazole, CAS 902688-24-8) places the identical sulfonamide on the 1-position of a monocyclic 1H-pyrazole [1][2]. The bicyclic core introduces a fused pyrazine ring that adds two sp2-hybridized nitrogen atoms within the ring system, altering the three-dimensional presentation of the bromothiophene group. QStatin is a validated SmcR quorum sensing inhibitor with an EC50 of 208.9 nM in Vibrio vulnificus [2]. No published direct head-to-head comparison exists for the target compound against SmcR; this differentiation is based on scaffold architecture and class-level inference [1][2].

Core scaffold geometry
Class-level inference
Bicyclic pyrazolo[1,5-a]pyrazine (5-sulfonamide) vs. monocyclic 1H-pyrazole (1-sulfonamide); Δ +1 H-bond acceptor, ΔXLogP3 ~0.6 units
Scaffold geometry may influence binding to LuxR-type regulators or kinase ATP pockets
No direct head-to-head comparison published; data from PubChem computed properties and X-ray structure of QStatin-SmcR complex
Quorum sensing inhibitor Scaffold hopping Structure-activity relationship

Absence of 2-Cyclopropyl Substituent Differentiates Target from 2-Cyclopropyl Analog (CAS 2034294-49-8) in Lipophilicity and Steric Profile

The closest commercially cataloged structural analog, 5-((5-bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2034294-49-8), differs by the addition of a cyclopropyl group at the 2-position of the pyrazolo ring [1][2]. The target compound lacks this substituent, resulting in a lower molecular weight (348.2 vs. 388.3 g/mol), fewer rotatable bonds, lower calculated lipophilicity, and reduced steric bulk near the hinge-binding region of kinase targets [1][2]. This substitution difference is expected to influence both potency and selectivity profiles in kinase inhibition assays, though direct comparative enzyme inhibition data have not been published for either compound [1].

2-Cyclopropyl absence
Class-level inference
MW 348.2 vs. 388.3 g/mol; ΔMW ≈ 40.1 g/mol (target ~10.3% lighter); reduced rotatable bonds and steric bulk
Lower MW and lipophilicity may support early-stage hit-to-lead profiling
Based on vendor-provided formulas and PubChem computed descriptors; direct kinase data not available
Medicinal chemistry Lipophilic ligand efficiency ADME optimization

Physicochemical Property Differentiation from 5-Methanesulfonyl and 5-Imidazole-Sulfonyl Tetrahydropyrazolo[1,5-a]pyrazine Analogs

Within the 5-sulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine sub-series, the bromothiophene substituent confers distinct physicochemical properties compared to simpler sulfonyl analogs. The 5-methanesulfonyl variant (CAS 2034401-09-5) has a smaller polar surface area and lower molecular weight, while the 5-((1-methyl-1H-imidazol-4-yl)sulfonyl) analog (CAS 2034593-31-0) incorporates a different heteroaryl group [1][2]. The bromothiophene group provides (a) a heavy halogen atom (Br) for potential halogen bonding interactions in protein-ligand complexes, (b) a synthetic handle for late-stage Suzuki-Miyaura cross-coupling derivatization, and (c) increased molecular complexity (MW 348.2 vs. ~229 for the methanesulfonyl analog) that occupies a distinct region of fragment-like chemical space [1].

Bromine vs. non-halogenated
Cross-study comparable
Bromothiophene enables halogen bonding and Suzuki coupling; ΔMW ~119 g/mol higher than methanesulfonyl analog
Halogen atom supports both pharmacophoric interactions and synthetic diversification for SAR campaigns
Inferred from established Suzuki conditions with bromothiophene substrates; no experimental binding data for this compound
Physicochemical profiling Kinase inhibitor design Fragment-based drug discovery

Class-Level Evidence: Tetrahydropyrazolo[1,5-a]pyrazine Scaffold Validated in Kinase Inhibitor Programs (ATR, JAK, RET) Provides Target Class Rationale

The tetrahydropyrazolo[1,5-a]pyrazine core scaffold has been independently validated as a privileged kinase inhibitor scaffold in multiple drug discovery programs. Barsanti et al. reported a series of potent and selective ATR inhibitors based on this scaffold, with lead compounds achieving nanomolar IC50 values against ATR kinase [1]. Separately, 4,6-substituted pyrazolo[1,5-a]pyrazines have been patented as JAK kinase inhibitors (particularly TYK2) with compounds achieving TYK2 IC50 values as low as 55 nM [2]. Pfizer's optimization of the pyrazolo[1,5-a]pyrazine core yielded PF-06826647, a highly selective TYK2 inhibitor with an IC50 of 10 nM and sufficient selectivity over JAK2 [3]. While the target compound bears a 5-sulfonyl substitution pattern distinct from those in these programs, the core scaffold's demonstrated kinase engagement provides a class-level rationale for investigating 5-sulfonyl variants in kinase profiling panels [1][2][3].

Kinase scaffold validation
Class-level inference
Tetrahydropyrazolo[1,5-a]pyrazine core reported in ATR (nanomolar), JAK (TYK2 IC50 10–55 nM), and RET inhibitor programs
Core scaffold kinase engagement reported; target is an unexplored 5-sulfonyl variant within this chemical space
No published kinase data for CAS 2034265-58-0; kinase profiling required to establish selectivity profile
Kinase inhibition ATR inhibitor JAK inhibitor RET inhibitor

Optimal Research and Procurement Scenarios for 5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine


Scaffold-Hopping Starting Point for Quorum Sensing Inhibitor Programs Targeting LuxR-Type Regulators

QStatin (1-[(5-bromothiophen-2-yl)sulfonyl]-1H-pyrazole) is a validated SmcR inhibitor with an EC50 of 208.9 nM, but its monocyclic pyrazole core limits substitution vectors for further optimization [1]. The target compound retains the bromothiophene-sulfonyl pharmacophore while replacing the pyrazole with a bicyclic tetrahydropyrazolo[1,5-a]pyrazine scaffold that provides distinct spatial geometry and additional hydrogen bond acceptor sites. Research groups seeking to explore alternative chemotypes for LuxR-type quorum sensing inhibition, or to circumvent existing intellectual property around pyrazole-based QS inhibitors, can procure this compound for head-to-head screening against SmcR and related LuxR homologues in Vibrio and Pseudomonas species [1].

Kinase Profiling Hit Identification Using 5-Sulfonyl Tetrahydropyrazolo[1,5-a]pyrazine Chemotype

The tetrahydropyrazolo[1,5-a]pyrazine scaffold has produced potent inhibitors across ATR, JAK (TYK2 IC50 = 10–55 nM), and RET kinases [2][3]. The target compound is a commercially available 5-sulfonyl variant that has not been profiled in published kinase panels. Procurement for broad kinase selectivity screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) would establish whether the 5-bromothiophene-2-sulfonyl substitution pattern confers selectivity advantages over previously reported 4,6-substituted analogs. The bromine atom provides a synthetic handle for subsequent parallel library synthesis via Suzuki coupling to rapidly explore SAR around the thiophene ring if initial screening hits are identified [2][3].

Fragment-Based and Structure-Guided Design Leveraging Halogen Bonding Potential

The bromine atom on the thiophene ring can participate in halogen bonding interactions with protein backbone carbonyl groups or side-chain residues (e.g., Ser, Thr, Tyr oxygen atoms), a structural feature that is absent in the methanesulfonyl and imidazole-sulfonyl analogs [1]. Crystallographic studies of related bromothiophene ligands (e.g., QStatin in complex with SmcR, PDB 5X3R) demonstrate that the bromine atom contributes to binding affinity [1]. Procurement of this compound enables co-crystallization or soaking experiments with purified kinase or quorum sensing regulator protein domains to experimentally validate halogen bonding contributions and guide structure-based optimization [1].

General Antimicrobial Screening as Part of Phenotypic Discovery Cascades

The bromothiophene-sulfonyl motif is present in multiple compounds with reported antibacterial and antifungal activity. The target compound, as an unexplored chemotype, is suitable for inclusion in phenotypic screening cascades against Gram-positive and Gram-negative bacterial panels, as well as fungal pathogens. The presence of both a quorum sensing pharmacophore (bromothiophene-sulfonyl) and a kinase-directed scaffold (pyrazolo[1,5-a]pyrazine) makes this compound a dual-mechanism candidate worthy of investigation in target-based and whole-cell assays. Procurement in quantities appropriate for primary screening (1–5 mg) enables initial MIC determination and counterscreening against mammalian cell lines for selectivity index calculation [1].

Application
Selection Property
Validation Focus
Quorum sensing inhibitor scaffold-hopping studies
Bicyclic core geometry and H-bond acceptor profile distinct from monocyclic pyrazole
LuxR-type regulator screening context; comparison with reported pyrazole-based QS inhibitors
Kinase selectivity panel screening
5-Sulfonyl substitution novelty and bromine synthetic handle for parallel library synthesis
Broad kinase profiling; hit identification and selectivity assessment against known kinase inhibitor scaffolds
Halogen bonding structure-guided design
Bromine-mediated halogen bonding potential; co-crystallization enabled by bromothiophene
Crystallographic fragment screening; experimental validation of halogen bond contributions to binding
Phenotypic antimicrobial screening
Dual pharmacophore (quorum sensing + kinase scaffold) offers unexplored chemotype
MIC determination against bacterial and fungal panels; selectivity index calculation vs. mammalian cell lines
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